molecular formula C17H10F3N3O2 B2691001 2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide CAS No. 1421514-36-4

2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide

Cat. No.: B2691001
CAS No.: 1421514-36-4
M. Wt: 345.281
InChI Key: DWTMLGQZJFADIQ-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide is an organic compound that belongs to the class of fluorinated benzamides. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are of significant interest in medicinal chemistry and pharmaceuticals due to their enhanced metabolic stability and bioavailability .

Preparation Methods

The synthesis of 2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide typically involves the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline. This reaction is carried out under standard synthetic conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide can undergo various chemical reactions, including:

Scientific Research Applications

2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets, often proteins or enzymes. The fluorine atoms enhance the binding affinity of the compound to its target by forming strong hydrogen bonds and van der Waals interactions. This increased binding affinity can lead to the modulation of the target’s activity, resulting in the desired biological effect .

Comparison with Similar Compounds

2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide can be compared with other fluorinated benzamides such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3N3O2/c18-10-5-6-12(14(20)7-10)16(24)23-11-8-21-17(22-9-11)25-15-4-2-1-3-13(15)19/h1-9H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTMLGQZJFADIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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